molecular formula C14H14N4O4 B11602530 N,N'-ethane-1,2-diylbis(5-hydroxypyridine-3-carboxamide)

N,N'-ethane-1,2-diylbis(5-hydroxypyridine-3-carboxamide)

Cat. No.: B11602530
M. Wt: 302.29 g/mol
InChI Key: DLBOHDIMXDVSDH-UHFFFAOYSA-N
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Description

5-HYDROXY-N-{2-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of hydroxyl groups and formamido groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-N-{2-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 5-hydroxypyridine-3-carboxylic acid with ethylamine to form an intermediate, which is then reacted with 5-hydroxypyridine-3-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-N-{2-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield pyridine ketones, while reduction can produce pyridine alcohols.

Scientific Research Applications

5-HYDROXY-N-{2-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-HYDROXY-N-{2-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl and formamido groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-HYDROXY-N-{2-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]ETHYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of hydroxyl and formamido groups attached to the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H14N4O4/c19-11-3-9(5-15-7-11)13(21)17-1-2-18-14(22)10-4-12(20)8-16-6-10/h3-8,19-20H,1-2H2,(H,17,21)(H,18,22)

InChI Key

DLBOHDIMXDVSDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCCNC(=O)C2=CC(=CN=C2)O

Origin of Product

United States

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